molecular formula C17H14Br2O4 B11688623 2-(4-Bromophenyl)-1,3-dioxan-5-yl 4-bromobenzoate

2-(4-Bromophenyl)-1,3-dioxan-5-yl 4-bromobenzoate

Cat. No.: B11688623
M. Wt: 442.1 g/mol
InChI Key: QIZSDQBHWCHWMJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,3-dioxan-5-yl 4-bromobenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxane ring substituted with bromophenyl groups, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,3-dioxan-5-yl 4-bromobenzoate typically involves the reaction of 4-bromophenyl derivatives with dioxane under specific conditions. One common method includes the esterification of 4-bromobenzoic acid with 2-(4-bromophenyl)-1,3-dioxane-5-ol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,3-dioxan-5-yl 4-bromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives or other reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation Reactions: Formation of quinones or other oxidized products.

    Reduction Reactions: Formation of hydroxy derivatives or other reduced forms.

Scientific Research Applications

2-(4-Bromophenyl)-1,3-dioxan-5-yl 4-bromobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the study of reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,3-dioxan-5-yl 4-bromobenzoate involves its interaction with molecular targets through its bromophenyl and dioxane moieties. These interactions can lead to various biological effects, depending on the specific application. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 4-bromobenzoate: Shares similar structural features but lacks the dioxane ring.

    2-(4-Bromophenyl)-1,3-dioxane: Similar dioxane structure but without the benzoate group.

Uniqueness

2-(4-Bromophenyl)-1,3-dioxan-5-yl 4-bromobenzoate is unique due to the presence of both bromophenyl and dioxane moieties, which confer distinct chemical and physical properties

Properties

Molecular Formula

C17H14Br2O4

Molecular Weight

442.1 g/mol

IUPAC Name

[2-(4-bromophenyl)-1,3-dioxan-5-yl] 4-bromobenzoate

InChI

InChI=1S/C17H14Br2O4/c18-13-5-1-11(2-6-13)16(20)23-15-9-21-17(22-10-15)12-3-7-14(19)8-4-12/h1-8,15,17H,9-10H2

InChI Key

QIZSDQBHWCHWMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)C2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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